molecular formula C12H10I+ B167342 Diphenyliodonium CAS No. 10182-84-0

Diphenyliodonium

Cat. No.: B167342
CAS No.: 10182-84-0
M. Wt: 281.11 g/mol
InChI Key: OZLBDYMWFAHSOQ-UHFFFAOYSA-N
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Description

Diphenyliodonium is a hypervalent iodine compound characterized by the presence of two phenyl groups attached to an iodine atom. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound salts are valuable reagents due to their ability to act as electrophilic arylating agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium salts can be synthesized through various methods. One common approach involves the reaction of iodobenzene with benzene in the presence of an oxidizing agent such as peracetic acid or hydrogen peroxide. The reaction typically occurs under mild conditions, yielding this compound salts with high purity .

Industrial Production Methods: In industrial settings, this compound salts are produced using scalable electrochemical methods. This involves the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell. The process is efficient and generates minimal chemical waste .

Chemical Reactions Analysis

Types of Reactions: Diphenyliodonium salts undergo various types of reactions, including:

Common Reagents and Conditions:

    Palladium Acetate (Pd(OAc)2): Used as a catalyst in cross-coupling reactions.

    Tetrahydrofuran (THF): Common solvent for these reactions.

    Benzoquinone (BQ), Phenyl Acetate (Ph(OAc)2), and Copper Acetate (Cu(OAc)2): Oxidants used in various reactions.

Major Products:

Scientific Research Applications

Photochemical Applications

Photoinitiators in Polymer Chemistry

Diphenyliodonium salts are widely used as photoinitiators in the field of polymer chemistry. They are particularly effective in initiating polymerization processes upon exposure to UV light. The mechanism involves the generation of free radicals that initiate the polymerization of monomers, enhancing the curing process in resin formulations.

Property Value
C–I Bond Energy Low energy, facilitating radical formation
Photoinitiation Wavelengths Effective at 365 nm and 405 nm
Degree of Conversion Increased with DPI addition

Case studies have demonstrated that incorporating this compound hexafluorphosphate in resin formulations significantly improves the rate of curing and degree of polymerization compared to traditional systems using camphorquinone (CQ) alone .

Neuroprotective Applications

This compound has shown potential neuroprotective effects, particularly against glutamate-induced neurotoxicity. Research indicates that DPI can inhibit the influx of calcium ions through N-methyl-D-aspartate (NMDA) receptors, thereby reducing neuronal damage.

  • Study Findings:
    • EC50 for Neuroprotection: Approximately 3 µM against glutamate toxicity.
    • Mechanism: Direct blockade of NMDA receptor-mediated calcium influx .

This neuroprotective property is attributed to its ability to inhibit flavin-containing enzymes, which play a role in oxidative stress pathways. Thus, DPI may offer therapeutic benefits in conditions characterized by excitotoxicity.

Environmental Applications

Recent studies have explored the use of this compound salts as environmentally friendly photo-acid generators (PAGs). These compounds exhibit photosensitivity suitable for applications in chemically amplified resists (CARs), which are critical in photolithography processes used in semiconductor manufacturing.

  • Key Characteristics:
    • Environmental Safety: Negative Ames test indicates no mutagenic effects.
    • Thermal Stability: Suitable for high-temperature applications .

The incorporation of environmentally benign anions into this compound salts enhances their applicability while maintaining performance standards required for industrial processes.

Mechanistic Insights

The mechanisms by which this compound operates as a photoinitiator and neuroprotectant have been studied extensively. For instance, it has been shown to generate reactive oxygen species (ROS) under certain conditions, which can lead to oxidative stress but also serve as a signaling mechanism in cellular responses .

Mechanism of Action

The mechanism of action of diphenyliodonium salts involves the generation of reactive intermediates through electron transfer processes. When exposed to light or heat, these salts decompose to produce phenyl radicals or cations, which then participate in various chemical reactions. The molecular targets and pathways involved include the activation of aromatic substrates and the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

    Diphenylchloronium: Similar in structure but contains chlorine instead of iodine.

    Diphenylbromonium: Contains bromine instead of iodine.

    Diphenylsulfonium: Contains sulfur instead of iodine.

Comparison: Diphenyliodonium salts are unique due to their higher reactivity and ability to participate in a broader range of reactions compared to their chloronium, bromonium, and sulfonium counterparts. The iodine atom in this compound salts provides greater stability to the reactive intermediates, making them more versatile in synthetic applications .

Biological Activity

Diphenyliodonium (DIP) is a compound that has garnered significant attention in biomedical research, particularly for its role as an inhibitor of various biological processes. It is structurally related to diphenyleneiodonium (DPI), which is widely recognized for its ability to inhibit flavoenzymes, especially NADPH oxidase. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

This compound acts primarily as an inhibitor of redox-active enzymes. Research indicates that DIP can significantly interfere with cellular metabolic pathways, leading to increased oxidative stress. For instance, studies have demonstrated that DIP inhibits the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle in glial cells, resulting in elevated levels of reactive oxygen species (ROS) and subsequent cytotoxic effects . The inhibition of these metabolic pathways is attributed to the blockade of NAD(P)-dependent enzymes such as glucose 6-phosphate dehydrogenase and lactate dehydrogenase .

Cytotoxic Effects

The cytotoxicity of this compound has been documented in various cell types. In a study involving N11 glial cells, DIP treatment led to a dose-dependent increase in lipoperoxidation and lactate dehydrogenase leakage into the extracellular medium, indicating cell membrane damage and necrosis . Furthermore, preloading cells with glutathione was shown to mitigate these cytotoxic effects, suggesting that oxidative stress plays a crucial role in DIP-induced cell damage .

Neuroprotective Properties

Interestingly, this compound has also been observed to exhibit neuroprotective properties under certain conditions. It has been reported that DIP can reduce neuronal damage induced by excitotoxic agents like glutamate. In a dose-dependent manner, DIP administration decreased neuronal injury following exposure to glutamate or N-methyl-D-aspartate (NMDA), highlighting its potential as a protective agent against excitotoxicity . This duality of action—cytotoxic at high concentrations yet protective at lower doses—underscores the complexity of DIP's biological effects.

Photochemical Applications

In addition to its biological activity in cellular contexts, this compound also shows promise in photochemical applications. Studies have demonstrated that DIP can act as a photoinitiator in polymerization processes when combined with certain dyes. The compound facilitates electron transfer reactions that lead to the generation of radical species capable of initiating polymerization under UV light . This property may be exploited in developing new materials or therapeutic agents.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Study Cell Type Effect Mechanism
N11 Glial CellsCytotoxicityInhibition of pentose phosphate pathway and TCA cycle; increased ROS
Neuronal CellsNeuroprotectionReduction of glutamate-induced damage
Dyes (Rz/Rf)PhotopolymerizationElectron transfer leading to radical generation

Case Studies

  • Neuroprotection Against Glutamate Toxicity : A notable study demonstrated that this compound significantly reduced neuronal damage from glutamate exposure in cultured neurons. The effective concentration range indicated potential therapeutic applications for neurodegenerative diseases where excitotoxicity is a concern .
  • Oxidative Stress Induction : In experiments with glial cells, DIP was shown to induce oxidative stress characterized by increased ROS production and lipid peroxidation. This finding raises questions about the safety and therapeutic index of using DIP in clinical settings .
  • Photoinitiator Role : Research into the photochemical properties of DIP revealed its utility as a photoinitiator in polymerization reactions involving phenoxazin dyes. This application could lead to advancements in materials science and drug delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diphenyliodonium salts with high purity, and how can their structural integrity be validated?

  • Methodological Answer :

  • Synthesis : Use iodobenzene dichloride and aromatic precursors in a Friedel-Crafts alkylation reaction under inert conditions. For example, this compound hexafluorophosphate (CAS 58109-40-3) can be synthesized via ligand exchange with silver hexafluorophosphate .
  • Validation : Employ 1^1H/13^{13}C NMR to confirm aromatic proton environments and iodonium center integration. X-ray diffraction (XRD) is critical for crystallographic verification, while elemental analysis ensures stoichiometric purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound salt intermediates in photoredox reactions?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor charge-transfer bands (e.g., 250–300 nm) to track iodonium-centered redox activity.
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-MS) to confirm molecular ion peaks and fragmentation patterns.
  • Raman Spectroscopy : Identify vibrational modes of the iodonium cation (e.g., I–C stretching at 600–700 cm1^{-1}) .

Q. How can researchers ensure reproducibility in kinetic studies of this compound-mediated C–H functionalization?

  • Methodological Answer :

  • Control Experiments : Standardize solvent systems (e.g., anhydrous DMF) and catalyst loading.
  • Data Reporting : Publish full experimental details (e.g., stirring rate, temperature gradients) in supplementary materials to align with journal reproducibility guidelines .

Advanced Research Questions

Q. How do computational methods resolve contradictions in the reported thermal stability of this compound triflate (CAS 66003-76-7)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model bond dissociation energies (BDEs) of the I–O bond to predict decomposition pathways.
  • Experimental Cross-Validation : Use differential scanning calorimetry (DSC) to measure onset temperatures under controlled atmospheres. Compare results with literature data, adjusting for humidity and crystallinity effects .

Q. What strategies mitigate competing pathways in this compound-catalyzed arylations, and how can mechanistic ambiguities be addressed?

  • Methodological Answer :

  • In Situ Monitoring : Utilize stopped-flow NMR or time-resolved IR spectroscopy to capture transient intermediates.
  • Isotopic Labeling : Introduce 18^{18}O or deuterated substrates to track oxygen or proton transfer steps.
  • Kinetic Isotope Effects (KIE) : Compare rate constants (kH/kDk_H/k_D) to distinguish radical vs. ionic mechanisms .

Q. How can researchers design experiments to reconcile conflicting data on this compound’s role in photoacid generation?

  • Methodological Answer :

  • Multivariate Analysis : Vary light intensity, wavelength, and counterion (e.g., hexafluorophosphate vs. triflate) to isolate contributing factors.
  • Quantum Yield Calculations : Use actinometry (e.g., ferrioxalate) to quantify photon efficiency.
  • Peer Validation : Share raw datasets via open-access platforms to facilitate cross-lab verification .

Q. Data Analysis and Contradiction Resolution

Q. What statistical frameworks are appropriate for interpreting variability in this compound salt cytotoxicity assays?

  • Methodological Answer :

  • Dose-Response Modeling : Apply nonlinear regression (e.g., Hill equation) to IC50_{50} data.
  • Error Source Analysis : Use ANOVA to distinguish biological variability from instrumental noise (e.g., plate reader calibration) .

Q. How should researchers address discrepancies in electrochemical reduction potentials of this compound salts across studies?

  • Methodological Answer :

  • Reference Electrode Calibration : Standardize against Ag/AgCl or Fc/Fc+^+ in all publications.
  • Solvent Effect Correction : Report potentials with corrected Born–Haber cycles for solvent permittivity .

Q. Tables for Key this compound Derivatives

(Adapted from )

Compound NameCAS NumberKey Applications
This compound hexafluorophosphate58109-40-3Photoredox catalysis, initiator
This compound triflate66003-76-7Photoacid generator
This compound nitrate722-56-5Oxidizing agent in synthesis

Properties

IUPAC Name

diphenyliodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLBDYMWFAHSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10I+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1483-72-3 (chloride), 1483-73-4 (bromide), 2217-79-0 (iodide), 49723-69-5 (sulfate[1:1]), 58109-40-3 (hexafluorophosphate), 62613-15-4 (hexafluoroarsenate), 6293-66-9 (tosylate), 722-56-5 (nitrate)
Record name Diphenyliodonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60144196
Record name Diphenyliodonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10182-84-0
Record name Diphenyliodonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyliodonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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